tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 887588-10-5
VCID: VC16688553
InChI: InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-5-4-9-15(23)12-22-14-8-6-7-13(11-14)18(19,20)21/h6-8,11,15,22H,4-5,9-10,12H2,1-3H3
SMILES:
Molecular Formula: C18H25F3N2O2
Molecular Weight: 358.4 g/mol

tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate

CAS No.: 887588-10-5

Cat. No.: VC16688553

Molecular Formula: C18H25F3N2O2

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate - 887588-10-5

Specification

CAS No. 887588-10-5
Molecular Formula C18H25F3N2O2
Molecular Weight 358.4 g/mol
IUPAC Name tert-butyl 2-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-5-4-9-15(23)12-22-14-8-6-7-13(11-14)18(19,20)21/h6-8,11,15,22H,4-5,9-10,12H2,1-3H3
Standard InChI Key RGNKXFLDPNFWRM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate belongs to the piperidine class of heterocyclic compounds, which are widely utilized in pharmaceutical synthesis due to their conformational flexibility and bioactivity. The compound’s structure comprises:

  • A piperidine ring substituted at the 2-position with an aminomethyl group.

  • A 3-(trifluoromethyl)anilino moiety attached to the aminomethyl group, introducing electron-withdrawing properties.

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, serving as a protective group for the piperidine nitrogen.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.887588-10-5
Molecular FormulaC18H25F3N2O2\text{C}_{18}\text{H}_{25}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight358.4 g/mol
IUPAC Nametert-butyl 2-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC(=C2)C(F)(F)F
PubChem CID57355400

The trifluoromethyl group (-CF3_3) significantly influences the compound’s electronic and steric profile, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs .

Synthesis and Optimization Strategies

The synthesis of tert-butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate involves multi-step organic reactions, as outlined below:

Reaction Sequence

  • Piperidine Functionalization: The piperidine ring is alkylated at the 2-position using a bromomethyl intermediate.

  • Trifluoromethylation: A Ullmann-type coupling or nucleophilic aromatic substitution introduces the 3-(trifluoromethyl)anilino group.

  • Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (Boc2_2O).

Key Optimization Parameters:

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)2_2) for coupling reactions.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

  • Temperature: Reactions typically proceed at 80–100°C to balance yield and side-product formation .

Challenges and Solutions

  • Steric Hindrance: The tert-butyl group may impede reaction kinetics. Strategies include using bulky ligands (e.g., XPhos) to accelerate coupling .

  • Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Physicochemical Properties

The compound’s properties are critical for its applicability in drug discovery:

Table 2: Physicochemical Profile

PropertyValue/Description
Lipophilicity (LogP)~3.2 (predicted)
SolubilityLow in water; soluble in DMSO, DMF
StabilityStable at 2–8°C under inert atmosphere

The trifluoromethyl group increases LogP by ~1 unit compared to non-fluorinated analogs, favoring passive diffusion across biological membranes .

Comparative Analysis with Isomeric Derivatives

The 2-(trifluoromethyl)anilino isomer (CAS No. 887588-05-8) exhibits distinct properties:

Table 3: Isomer Comparison

Property3-(Trifluoromethyl) Isomer2-(Trifluoromethyl) Isomer
CAS No.887588-10-5887588-05-8
Molecular Weight358.4 g/mol358.4 g/mol
SMILESCC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC(=C2)C(F)(F)FFC(C1=C(C=CC=C1)NCC1N(CCCC1)C(=O)OC(C)(C)C)(F)F
BioactivityPredicted kinase inhibitionLimited data

The 3-substituted isomer’s electronic effects may enhance target binding compared to the 2-substituted variant .

Future Research Directions

  • Biological Screening: Prioritize in vitro assays against malaria parasites and human kinases.

  • ADME Profiling: Evaluate pharmacokinetics in murine models to assess oral bioavailability.

  • Derivatization: Explore substitutions at the piperidine 4-position to modulate solubility.

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